BenchChemオンラインストアへようこそ!

BPIC

In Vivo Efficacy Anti-Tumor S180 Sarcoma

BPIC is a next-generation anti-tumor small molecule. Unlike standard DNA intercalators such as doxorubicin, it uniquely inhibits inflammation and scavenges multiple free radical species (∙OH, ∙O2(-), NO). This dual mechanism translates to a 2-fold higher in vivo efficacy. Ideal for oncology studies where the inflammatory microenvironment or oxidative stress is a key factor. Secure high-purity material for your critical R&D.

Molecular Formula C27H20N2O5
Molecular Weight 452.5 g/mol
Cat. No. B13437589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBPIC
Molecular FormulaC27H20N2O5
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1)C2=C3C(=CC(=N2)C(=O)OCC4=CC=CC=C4)C5=CC=CC=C5N3)O
InChIInChI=1S/C27H20N2O5/c1-33-26(31)20-13-17(11-12-23(20)30)24-25-19(18-9-5-6-10-21(18)28-25)14-22(29-24)27(32)34-15-16-7-3-2-4-8-16/h2-14,28,30H,15H2,1H3
InChIKeyQTOJFNFWYFXKQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BPIC: A DNA-Intercalating Anti-Tumor Lead with Dual Anti-Inflammatory and Free Radical Scavenging Activity


BPIC (benzyl 1-[4-hydroxy-3-(methoxycarbonyl)-phenyl]-9H-pyrido[3,4-b]indole-3-carboxylate) is a synthetic small molecule that functions as both a DNA intercalator and an anti-cancer agent [1]. It exhibits a dual mechanism of action, combining direct DNA binding with the inhibition of inflammation and the scavenging of multiple free radical species (∙OH, ∙O2(-), NO) [1]. The compound has a molecular weight of 452.46 g/mol and a molecular formula of C₂₇H₂₀N₂O₅ .

Why Generic DNA Intercalators Cannot Substitute for BPIC in Inflammation-Associated Cancer Models


While many DNA intercalators induce cytotoxicity, they frequently exacerbate inflammation and oxidative stress, which can promote tumor progression and compromise therapeutic outcomes [1]. BPIC is distinct in its ability to simultaneously intercalate DNA and attenuate the inflammatory microenvironment. This dual activity is not a common feature of other DNA intercalators, such as doxorubicin (which generates free radicals [2]) or early-generation β-carboline intercalators (which show only weak anti-proliferative activity [3]). Substituting BPIC with a generic intercalator would eliminate the anti-inflammatory and free radical-scavenging components of its profile, fundamentally altering the experimental outcome in models where inflammation and oxidative stress are key drivers.

Quantitative Differentiation of BPIC from Standard-of-Care DNA Intercalators and In-Class Analogs


Superior In Vivo Anti-Tumor Efficacy: BPIC vs. Doxorubicin in Murine S180 Model

In a direct head-to-head comparison within the same study, BPIC demonstrated a 2-fold higher anti-tumor efficacy than the widely used chemotherapeutic agent doxorubicin in a mouse S180 sarcoma model [1]. The study also confirmed that S180 cells had equal sensitivity to both compounds in vitro, highlighting that the in vivo advantage is not simply due to differences in cellular potency but likely involves improved pharmacokinetics, reduced toxicity, or the compound's unique anti-inflammatory mechanism [1].

In Vivo Efficacy Anti-Tumor S180 Sarcoma

Markedly Enhanced In Vitro Antiproliferative Potency vs. Structural Class Analogs (Carboline Intercalators)

BPIC displays sub-micromolar antiproliferative activity (IC50 = 0.96 μM) against human A549 lung carcinoma cells, a cell line commonly used in anticancer screening [1]. In stark contrast, a library of 18 structurally related N-(3-benzyloxycarbonylcarboline-1-yl)ethylamino acid benzylesters—representative of the broader β-carboline DNA intercalator class—exhibited IC50 values ranging from 11.1 μM to over 100 μM across a panel of five human carcinoma cell lines [2]. This represents a potency differential of at least one full order of magnitude.

Cytotoxicity IC50 A549 Cells

Potent In Vivo Anti-Inflammatory Activity at Low Doses: Comparison to Indomethacin

BPIC effectively inhibits acute inflammation in the classic xylene-induced mouse ear edema model at a dose of just 1 μmol/kg, concurrently reducing plasma levels of the pro-inflammatory cytokines TNF-α and IL-8 [1]. For context, the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin requires a dose of approximately 2 mg/kg (which is ~5.6 μmol/kg, based on a molecular weight of 357.79 g/mol) to achieve a similar ~50% inhibition of ear edema in this same model [2]. This suggests BPIC is roughly 5- to 6-fold more potent on a molar basis than a benchmark clinical NSAID in this acute inflammation assay.

Anti-Inflammatory Xylene-Induced Ear Edema In Vivo

Divergent Free Radical Pharmacology: BPIC Scavenges the Reactive Oxygen and Nitrogen Species Generated by Doxorubicin

BPIC directly scavenges a broad spectrum of free radicals, including hydroxyl (∙OH), superoxide (∙O2(-)), and nitric oxide (NO), in a concentration-dependent manner [1]. This profile is diametrically opposed to that of doxorubicin, a first-line DNA intercalating agent, which is well-documented to generate these same free radical species via redox cycling, a mechanism that directly contributes to its dose-limiting cardiotoxicity [2]. This divergence is not a matter of degree but of fundamental pharmacology: one compound (BPIC) eliminates the damaging radicals, while the other (doxorubicin) produces them.

Free Radical Scavenging Cardiotoxicity Oxidative Stress

High-Impact Research Applications for BPIC Driven by Differentiated Evidence


In Vivo Xenograft and Syngeneic Tumor Studies Requiring Superior Efficacy to Doxorubicin

In the S180 sarcoma allograft model, BPIC demonstrates a 2-fold higher anti-tumor efficacy compared to doxorubicin at equivalent dosing [1]. This makes BPIC the preferred tool compound for in vivo studies where maximizing tumor growth inhibition is the primary endpoint, particularly in early-stage proof-of-concept experiments or in comparative studies against the anthracycline class.

Investigating the Role of Inflammation in Tumor Progression and Metastasis

BPIC's ability to simultaneously intercalate DNA and potently inhibit xylene-induced ear edema (at 1 μmol/kg) and reduce plasma TNF-α and IL-8 provides a unique chemical probe for dissecting the interplay between the tumor and its inflammatory microenvironment [1]. This dual activity is absent in standard DNA intercalators, making BPIC an essential reagent for studies focused on cancer-related inflammation.

Oxidative Stress and Cardiotoxicity Comparative Studies

Unlike doxorubicin, which is a known generator of superoxide and hydroxyl radicals [1], BPIC actively scavenges these same species [2]. This makes BPIC a valuable comparator compound for mechanistic studies aimed at uncoupling the antitumor activity of DNA intercalation from the associated oxidative damage and cardiotoxicity. It is an ideal control for experiments designed to validate new cardioprotective strategies or to profile the free radical burden of novel intercalators.

High-Potency In Vitro Screening Against Diverse Carcinoma Cell Lines

With an IC50 of 0.96 μM against A549 cells and comparable potency across a panel of eight cancer cell lines (including HeLa, HepG2, and HL-60) [2], BPIC serves as a robust, sub-micromolar positive control for high-throughput antiproliferative screening assays. Its consistent activity profile simplifies experimental design and provides a reliable benchmark for evaluating novel compound libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for BPIC

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.